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Compound of Interest

Compound Name: FT113

Cat. No.: B15573709

For Researchers, Scientists, and Drug Development Professionals

FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the
de novo synthesis of fatty acids. Upregulation of FASN is a hallmark of many cancers, making it
a compelling target for therapeutic intervention. This technical guide provides a comprehensive
overview of the molecular interactions of FT113, including its mechanism of action, effects on
cellular signaling pathways, and a summary of its preclinical efficacy. Detailed experimental
methodologies for key assays are also provided to facilitate further research and development.

Quantitative Efficacy of FT113

The inhibitory activity of FT113 has been quantified across biochemical and cellular assays,
demonstrating its potency against FASN and its anti-proliferative effects in cancer cell lines.
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Cellular FASN BT474 (Breast
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Activity Cancer)
) . PC3 (Prostate
Cell Proliferation ICso a7 [1]
Cancer)
) ) MV4-11
Cell Proliferation ) ICso 26 [1]
(Leukemia)
SARS-CoV-2 (in
Antiviral Activity HEK293T- ECso 17 [1]

hACE2 cells)

In Vivo Efficacy of FT113 in a Mouse Xenograft Model

FT113 has demonstrated significant anti-tumor activity in a preclinical mouse model using the
MV4-11 human acute myeloid leukemia cell line.

. Treatment Dosing
Animal Model Outcome Reference
Dose (mglkg) Schedule

MV4-11 - Twice daily for 16 ~ 32% tumor ]
Xenograft days growth inhibition
MV4-11 50 Twice daily for 16  50% tumor 2]
Xenograft days growth inhibition

Signaling Pathways Modulated by FT113

The primary molecular action of FT113 is the direct inhibition of FASN. This disruption of fatty
acid synthesis has significant downstream consequences on cellular signaling pathways that
are crucial for cancer cell proliferation and survival.
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FT113 inhibits FASN, disrupting downstream signaling.

Experimental Workflow for FT113 Evaluation

The preclinical evaluation of a FASN inhibitor like FT113 typically follows a structured workflow,
progressing from initial biochemical screening to in vivo efficacy studies.

Discovery & Initial Screening Cellular Characterization In Vivo Evaluation

High-Throughput FASN Inhibition Cellular FASN Cell Proliferation Mouse Xenograft Tumor Growth
Screening Biochemical Assay Activity Assay Assay Model Inhibition

Click to download full resolution via product page

Preclinical evaluation workflow for FT113.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
FT113. These protocols are based on standard laboratory procedures and information inferred

from the primary literature.

FASN Inhibition Biochemical Assay

This assay measures the direct inhibitory effect of FT113 on the enzymatic activity of purified
FASN.

Materials:

Purified human FASN enzyme

FT113 stock solution (in DMSO)

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

Acetyl-CoA

Malonyl-CoA
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e NADPH

e 96-well microplate

o Microplate reader capable of measuring absorbance at 340 nm
Procedure:

e Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH in each well of
a 96-well plate.

e Add serial dilutions of FT113 or DMSO (vehicle control) to the wells.
« Initiate the reaction by adding malonyl-CoA to all wells.

o Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for
a set period (e.g., 30 minutes) at 37°C. The decrease in absorbance corresponds to the
oxidation of NADPH during fatty acid synthesis.

e Calculate the initial reaction rates for each FT113 concentration.

» Plot the reaction rates against the logarithm of the FT113 concentration and fit the data to a
dose-response curve to determine the ICso value.

Cellular FASN Activity Assay (**C-Acetate Incorporation)

This assay quantifies the effect of FT113 on de novo fatty acid synthesis within intact cells by
measuring the incorporation of radiolabeled acetate into lipids.

Materials:

BT474 human breast cancer cells

Cell culture medium

FT113 stock solution (in DMSO)

[*4C]-Acetic acid, sodium salt
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Phosphate-buffered saline (PBS)

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

Scintillation cocktail

Scintillation counter

Procedure:
e Seed BT474 cells in a multi-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of FT113 or DMSO for a predetermined time (e.g.,
24 hours).

e Add [**C]-acetate to the culture medium and incubate for a labeling period (e.g., 4 hours).
e Wash the cells with ice-cold PBS to remove unincorporated [**C]-acetate.

e Lyse the cells and extract the total lipids using the lipid extraction solvent.

» Transfer the lipid-containing phase to scintillation vials and evaporate the solvent.

» Add scintillation cocktail to each vial and measure the radioactivity using a scintillation
counter.

o Normalize the radioactive counts to the total protein content of the cell lysates.

o Plot the normalized counts against the FT113 concentration to determine the ICso value for
the inhibition of cellular FASN activity.

Cell Proliferation Assay

This assay determines the effect of FT113 on the growth and viability of cancer cell lines.
Materials:

e PC3 or MV4-11 cells
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o Complete cell culture medium

e FT113 stock solution (in DMSO)

o 96-well cell culture plates

o Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

e Microplate reader

Procedure:

e Seed PC3 or MV4-11 cells at an appropriate density in 96-well plates.

» Allow the cells to attach (for adherent cells like PC3) or stabilize (for suspension cells like
MV4-11) for 24 hours.

e Add serial dilutions of FT113 or DMSO to the wells.

 Incubate the plates for a specified period (e.g., 72 hours).

« Add the cell viability reagent to each well according to the manufacturer's instructions.
* Incubate for the recommended time to allow for color or signal development.

o Measure the absorbance or luminescence using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

» Plot the percentage of viability against the logarithm of the FT113 concentration and fit the
data to a dose-response curve to determine the ICso value.

MV4-11 Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of FT113 in a living organism.
Materials:

e Immunocompromised mice (e.g., NOD/SCID or NSG mice)
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MV4-11 cells

Matrigel (optional, to enhance tumor formation)

FT113 formulation for oral or intraperitoneal administration

Vehicle control solution

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of MV4-11 cells (typically 5-10 x 10°€ cells) in PBS, with
or without Matrigel, into the flank of each mouse.

Monitor the mice for tumor formation.

Once the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into
treatment and control groups.

Administer FT113 at the desired doses (e.g., 25 and 50 mg/kg) and vehicle control to the
respective groups according to the dosing schedule (e.qg., twice daily).

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and
calculate the tumor volume using the formula: (Length x Width2)/2.

Monitor the body weight and overall health of the mice throughout the study as an indicator
of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight measurement, histological examination).

Calculate the tumor growth inhibition for each treatment group compared to the control
group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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